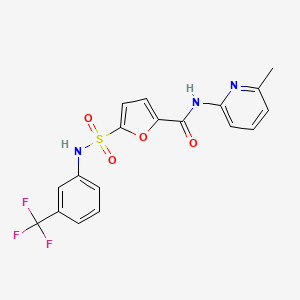

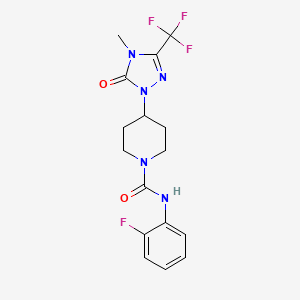

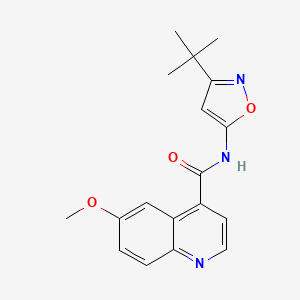

![molecular formula C15H12O7S B2806812 4-[(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)oxy]benzoic acid CAS No. 303793-64-8](/img/structure/B2806812.png)

4-[(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)oxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Agricultural Applications

The synthetic process of novel herbicides such as Pyribenzoxim involves the use of dihydro-1,4-benzodioxine derivatives, highlighting the role of such compounds in the development of agricultural chemicals. This process demonstrates the application of these compounds in creating effective herbicides, underscoring their significance in enhancing crop protection and agricultural productivity (Chen Huan-you, 2011).

Antibacterial and Antifungal Agents

Research has shown that derivatives of 2,3-dihydro-1,4-benzodioxin, when synthesized with various chemical groups, exhibit promising antibacterial and antifungal properties. This application is crucial in the search for new antimicrobial agents, offering a potential pathway for the development of novel treatments against infectious diseases. For example, specific compounds have demonstrated good antimicrobial potential with low hemolytic activity, indicating their suitability as therapeutic agents (M. Abbasi et al., 2020).

Anti-Inflammatory and Enzyme Inhibition

The synthesis of sulfonamides bearing the 1,4-benzodioxin ring has been explored for their antibacterial potential and as therapeutic agents for inflammatory ailments. These compounds have shown good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme, which is significant for the treatment of inflammatory diseases. This research underscores the therapeutic potential of these derivatives in medicine, especially for managing inflammation and associated diseases (M. Abbasi et al., 2017).

Organic Synthesis and Drug Development

The meta-C–H functionalization of benzoic acid derivatives, including those related to 2,3-dihydro-1,4-benzodioxin, is a significant area of research in organic chemistry. This process is a synthetically useful tool for step-economical organic synthesis, facilitating the development of drug molecules and natural products. The ability to activate meta-C–H bonds in benzoic acid derivatives via transition-metal catalysis opens up new avenues for creating complex molecules efficiently (Shangda Li et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyloxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7S/c16-15(17)10-1-3-11(4-2-10)22-23(18,19)12-5-6-13-14(9-12)21-8-7-20-13/h1-6,9H,7-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJKDQLYGMLKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)OC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

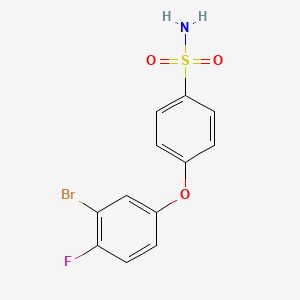

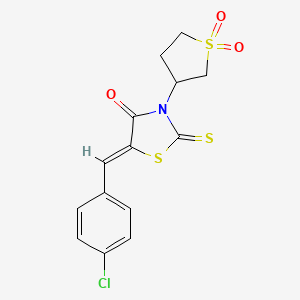

![N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2806736.png)

![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/no-structure.png)

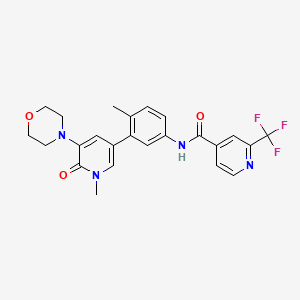

![1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2806742.png)

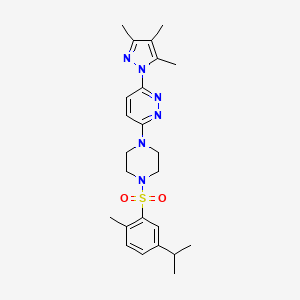

![Ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2806745.png)

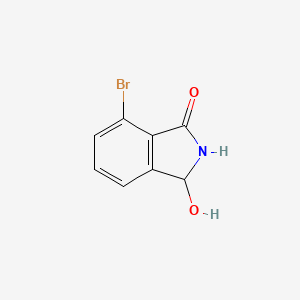

![4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2806747.png)